molecular formula C11H12Br2O5 B3056578 Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate CAS No. 7251-49-2

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate

Cat. No. B3056578
CAS RN: 7251-49-2
M. Wt: 384.02 g/mol
InChI Key: BLBCPOGHSCHYID-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C11H12Br2O5 . It has a molecular weight of 384.02 .


Molecular Structure Analysis

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been reported to crystallize in the monoclinic crystal system . The crystal structure is determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .

Scientific Research Applications

Crystal Structure Analysis

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been synthesized and analyzed for its crystal structure using X-ray single crystal diffraction. This compound crystallizes in the monoclinic crystal system and is part of the study of the crystal structures and packing of closely related molecules (Fotie et al., 2014).

Synthesis Techniques

There's a method of preparing Methyl 3,4,5-trimethoxybenzoate from gallic acid as the starting material by methylation and esteration. This method is significant due to its high yield of 87.2% (Jia, 2002).

Environmental Chemistry

A study on the light-induced heterogeneous ozone processing on organic coated particles explored the kinetics and condensed-phase products when 3,4,5-trimethoxybenzaldehyde, closely related to Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate, was exposed to solar irradiation. This research is crucial for understanding the impact on aerosol surfaces and their physico-chemical properties (Net et al., 2010).

Microbial Metabolism

Pseudomonas putida, a strain of bacteria, can metabolize compounds like 3,4,5-trimethoxybenzoic acid, producing methanol and carbon dioxide. This study provides insights into the bacterial degradation pathways and potential environmental impact (Donnelly & Dagley, 1980).

Antimicrobial Properties

Manuka honey, known for its high antibacterial activity, contains compounds like 3,4,5-trimethoxybenzoic acid and its derivatives. These compounds, including Methyl 3,4,5-trimethoxybenzoate, have been identified as responsible for the antibacterial properties against Staphylococcus aureus (Russell et al., 1990).

properties

IUPAC Name

methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O5/c1-15-8-6(12)5(11(14)18-4)7(13)9(16-2)10(8)17-3/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBCPOGHSCHYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1OC)Br)C(=O)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285953
Record name Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate

CAS RN

7251-49-2
Record name NSC43305
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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